Etofenprox: A Comprehensive Technical Analysis of its Chemical Structure and Properties
Etofenprox: A Comprehensive Technical Analysis of its Chemical Structure and Properties
For Immediate Release
[City, State] – November 29, 2025 – A detailed technical guide on the chemical compound Etofenprox has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough examination of the insecticide's chemical structure, physicochemical properties, insecticidal activity, and toxicological profile, supported by experimental data and methodologies.
Etofenprox is a non-ester pyrethroid insecticide distinguished by its ether linkage, a structural feature that differentiates it from many conventional pyrethroids. This guide presents its chemical identity, including its IUPAC name, 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene, and CAS number, 80844-07-1.[1][2][3][4]
Physicochemical Characteristics
Etofenprox is a white crystalline solid with a melting point ranging from 36.4 to 38.0 °C.[3] It exhibits very low solubility in water, being less than 1 part per billion (ppb), but is soluble in a variety of organic solvents such as acetone, ethanol, xylene, and chloroform. The compound's low vapor pressure and high octanol-water partition coefficient (log P of approximately 6.9 to 7.05) indicate a low potential for volatilization and a high affinity for fatty tissues.
Table 1: Chemical and Physical Properties of Etofenprox
| Property | Value |
| IUPAC Name | 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene |
| CAS Number | 80844-07-1 |
| Molecular Formula | C₂₅H₂₈O₃ |
| Molecular Weight | 376.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 36.4 - 38.0 °C |
| Boiling Point | Decomposes at approximately 200 °C |
| Vapor Pressure | 8.13 x 10⁻⁷ Pa at 25°C |
| Water Solubility | <1 ppb at 25°C |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, chloroform, and other common solvents |
| Octanol-Water Partition Coefficient (log P) | 6.9 - 7.05 |
Insecticidal Properties and Mode of Action
Etofenprox is a broad-spectrum insecticide effective against a wide range of pests through both contact and stomach action. Its primary mode of action is the disruption of the insect nervous system by acting as a sodium channel modulator. It binds to the voltage-gated sodium channels in nerve cells, causing them to remain open for an extended period. This leads to uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.
This unique mode of action makes Etofenprox effective against insect strains that have developed resistance to organophosphate and carbamate insecticides. It demonstrates rapid knockdown activity and provides long-lasting protection against various insect orders, including Lepidoptera, Hemiptera, Coleoptera, and Diptera. Its applications span agriculture, horticulture, public health for vector control, and veterinary medicine, particularly in flea and tick treatments for cats and dogs.
Table 2: Insecticidal Activity of Etofenprox
| Target Pest Category | Examples |
| Agricultural Pests | Rice water weevils, leafhoppers, planthoppers, aphids, moths, whiteflies, thrips, borers |
| Public Health Pests | Mosquitoes, flies, cockroaches |
| Veterinary Pests | Fleas, ticks |
| Stored-Product Pests | Ephestia kuehniella, Prostephanus truncatus, Rhyzopertha dominica, Sitophilus oryzae, Tribolium confusum |
Toxicological Profile
Etofenprox exhibits very low acute toxicity to mammals. The oral LD50 in rats is greater than 42,880 mg/kg, and the dermal LD50 is greater than 2,140 mg/kg. Chronic toxicity studies in rats, mice, and dogs have not shown significant adverse effects at tested doses. The major target organs identified in toxicological studies are the liver, thyroid, kidney, and hematopoietic system. Etofenprox is not considered to be a skin or eye irritant in rabbits and did not cause skin sensitization in guinea pigs. Furthermore, studies have shown no evidence of mutagenicity, teratogenicity, or carcinogenicity under normal exposure conditions.
In contrast to its low mammalian toxicity, Etofenprox is highly toxic to aquatic organisms, including fish and invertebrates, as well as to bees. This necessitates careful management of its use to avoid environmental contamination.
Table 3: Toxicological Data for Etofenprox
| Test Organism | Route of Exposure | Toxicity Value |
| Rat | Oral (LD50) | >42,880 mg/kg |
| Rat | Dermal (LD50) | >2,140 mg/kg |
| Rat | Inhalation (LC50) | >5.88 mg/L |
| Mouse | Oral (LD50) | >107,200 mg/kg |
| Mallard Duck | Oral (LD50) | >2,000 mg/kg |
| Carp | TLm (48h) | 5.0 ppm |
| Daphnia magna | EC50 | 1.2 µg/L |
| Honeybee | Contact (LD50) | >0.038 µ g/bee |
Experimental Protocols
Synthesis of Etofenprox
The synthesis of Etofenprox is typically achieved through a Williamson ether synthesis. This involves the etherification of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl halide in the presence of a base and a phase transfer catalyst.
Materials:
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2-(4-ethoxyphenyl)-2-methylpropan-1-ol
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3-phenoxybenzyl chloride
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Sodium hydroxide (or other inorganic base)
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Tetrabutylammonium bromide (phase transfer catalyst)
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Acetonitrile (or other suitable solvent like toluene or DMF)
Procedure:
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Dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in the chosen solvent.
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Add the base and the phase transfer catalyst to the solution.
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Add 3-phenoxybenzyl chloride dropwise while stirring.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield pure Etofenprox.
Residue Analysis
The determination of Etofenprox residues in various matrices such as food, soil, and water is crucial for regulatory and safety purposes. A common analytical approach involves extraction followed by chromatographic separation and detection.
Sample Preparation:
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Extraction: The sample is homogenized and extracted with an organic solvent like acetone or acetonitrile.
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Partitioning: A liquid-liquid partition is performed, often with n-hexane, to separate the analyte from interfering substances.
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Clean-up: The extract is further purified using column chromatography, with adsorbents such as Florisil or silica gel.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water. Detection is commonly performed using a UV detector at 225 nm or a mass spectrometer (LC-MS).
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Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) is also employed for the analysis of Etofenprox residues.
Metabolic Pathways
The metabolism of Etofenprox has been studied in various organisms. The primary metabolic transformations involve the cleavage of the ether linkage and modifications to the aromatic rings.
In mammals, Etofenprox is metabolized through several key reactions:
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O-de-ethylation: The ethyl group on the ethoxyphenyl moiety is removed.
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Hydroxylation: Hydroxyl groups are introduced onto the phenoxybenzyl portion of the molecule.
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Ether cleavage: The central ether bond is broken.
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Oxidation: The benzyl group can be oxidized.
These metabolic processes result in the formation of more polar metabolites that can be more readily excreted from the body.
This technical guide provides a foundational understanding of Etofenprox, integrating key data and experimental insights to support ongoing research and development in the field of insecticide science.
